7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a 4-methylphenyl group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with EZH2, inhibiting its function . This interaction results in changes to the epigenetic landscape of the cell, affecting the expression of various genes.
Biochemical Pathways
The inhibition of EZH2 by 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects several biochemical pathways. Primarily, it disrupts the methylation of histone H3 at lysine 27 (H3K27), a critical process in the regulation of gene expression .
Result of Action
The action of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one leads to significant molecular and cellular effects. It has been shown to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
Biochemical Analysis
Biochemical Properties
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation . By inhibiting EZH2, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can alter the expression of genes involved in cell proliferation and differentiation. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on cells are profound and multifaceted. This compound has been observed to induce apoptosis in cancer cells, such as lymphoma and leukemia cell lines, by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic processes, leading to reduced cell viability and proliferation . Furthermore, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can modulate cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of EZH2, which leads to decreased histone methylation and subsequent changes in gene expression . This compound also binds to other biomolecules, such as DNA and RNA, affecting their stability and function . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit or activate various enzymes, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been studied over different time periods. This compound has shown stability under various conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can bind to plasma proteins, affecting its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound has been observed to localize in the nucleus, where it interacts with DNA and histones to modulate gene expression . Additionally, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-cyanothiophene with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, resulting in the formation of the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thienopyrimidine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of halogenated thienopyrimidine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
- 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
- 3-{[5-phenylthieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
- 4-(5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride
Uniqueness
7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The unique structure of this compound allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPMYUUPCQANEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.